1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime

Catalog No.
S15740334
CAS No.
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime

Product Name

1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime

IUPAC Name

(NE)-N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-4-6-2-5(8-4)3-7-9/h2-3,9H,1H3,(H,6,8)/b7-3+

InChI Key

NLJYUXHUESWCOS-XVNBXDOJSA-N

Canonical SMILES

CC1=NC=C(N1)C=NO

Isomeric SMILES

CC1=NC=C(N1)/C=N/O

1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime is a heterocyclic compound characterized by the molecular formula C5H7N3OC_5H_7N_3O and a molecular weight of approximately 125.13 g/mol. This compound is a derivative of imidazole, featuring a five-membered ring that contains two nitrogen atoms. The oxime functional group is attached to the aldehyde carbon, providing unique reactivity and properties that differentiate it from other imidazole derivatives. Its structure can be represented as follows:

  • IUPAC Name: (NE)-N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine
  • Canonical SMILES: CC1=NC=C(N1)C=NO

The compound is primarily used in organic synthesis and research applications due to its versatile chemical properties.

  • Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The oxime can be reduced to form amines, commonly employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The imidazole ring may participate in substitution reactions at the nitrogen atoms, often requiring a base or acid catalyst.

These reactions highlight the compound's potential as a precursor in synthesizing more complex organic molecules .

Research into the biological activity of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime indicates potential applications in medicinal chemistry. It has been investigated for its role as an intermediate in drug development, particularly in synthesizing therapeutic agents. The compound's ability to interact with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and coordination with metal ions, suggests it may possess pharmacological properties worthy of further exploration .

The synthesis of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime typically involves the reaction of 2-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. This reaction can occur in aqueous or alcoholic media under mild conditions. The general reaction scheme is as follows:

2 Methyl 1H imidazole 4 carbaldehyde+Hydroxylamine2 Methyl 1H imidazole 4 carbaldehyde oxime\text{2 Methyl 1H imidazole 4 carbaldehyde}+\text{Hydroxylamine}\rightarrow \text{2 Methyl 1H imidazole 4 carbaldehyde oxime}

While specific industrial production methods are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques while maintaining optimal reaction conditions to ensure high yield and purity .

1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime finds applications across various fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: Explored for its potential use in drug development and as an intermediate for therapeutic agents.
  • Industrial Use: Utilized in producing specialty chemicals and materials .

The interaction studies of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime focus on its binding affinity and reactivity with biological targets. These interactions may involve coordination with metal ions or engagement with enzymatic active sites. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime. These include:

Compound NameMolecular FormulaUnique Features
2-Methyl-1H-imidazole-4-carbaldehydeC5H6N2OParent compound lacking the oxime group
4-Methyl-5-imidazolecarboxaldehydeC5H6N2ODifferent substitution pattern on the imidazole ring
2-ImidazolecarboxaldehydeC4H4N2OCarbaldehyde group at a different position

Uniqueness

The uniqueness of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime lies in its combination of both the oxime and imidazole functionalities. This dual presence grants it distinct chemical reactivity and versatility for synthetic and research purposes compared to its similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

125.058911855 g/mol

Monoisotopic Mass

125.058911855 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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